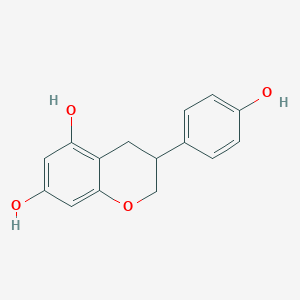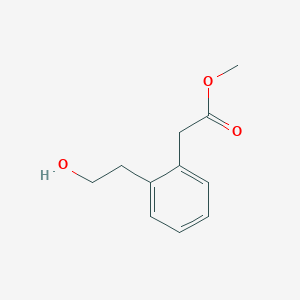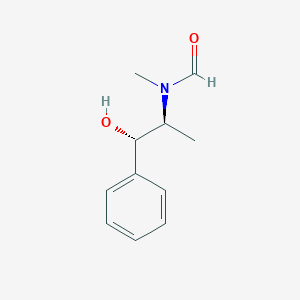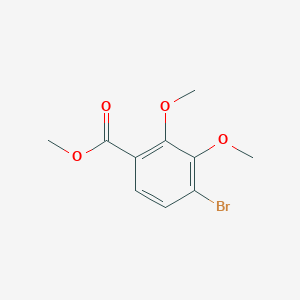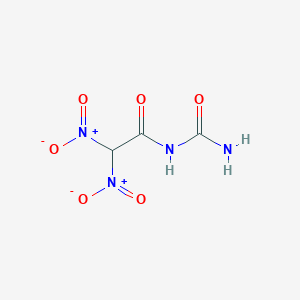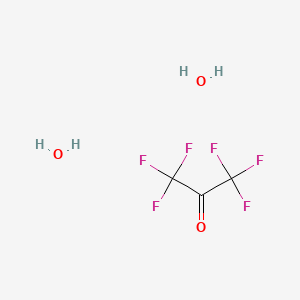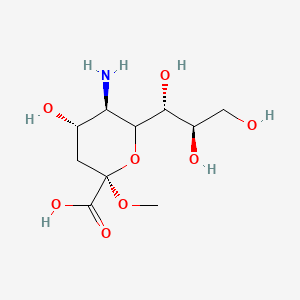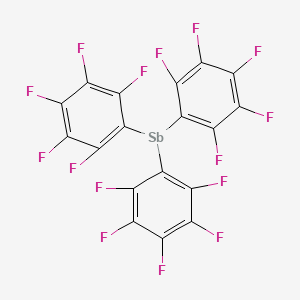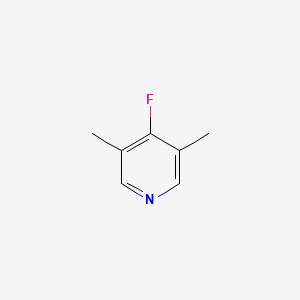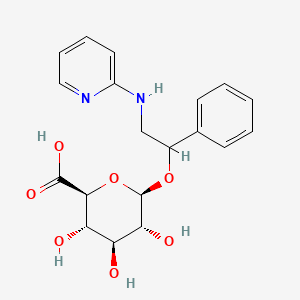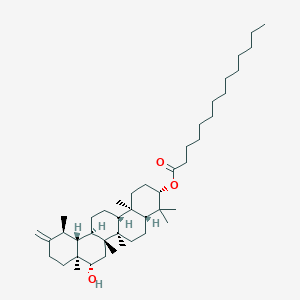
Arnidiol 3-Myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arnidiol 3-Myristate can be synthesized through esterification of arnidiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through column chromatography to isolate the desired ester .
Industrial Production Methods
Industrial production of this compound often employs supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves the use of supercritical carbon dioxide as the extraction solvent, which is both efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Arnidiol 3-Myristate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triterpenoid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized arnidiol derivatives.
Reduction: Reduced arnidiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying esterification and triterpenoid chemistry.
Mecanismo De Acción
Arnidiol 3-Myristate exerts its effects primarily through its interaction with cellular membranes and modulation of inflammatory pathways. It has been shown to enhance the integrity of the epithelial intestinal barrier by reducing oxidative stress and inflammation. The compound targets molecular pathways involving cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha, thereby reducing inflammation and promoting healing .
Comparación Con Compuestos Similares
Arnidiol 3-Myristate can be compared to other triterpenoid esters such as taraxasterol 3-O-myristate and arnidiol 3-O-laurate. While these compounds share similar structural features, this compound is unique in its specific esterification with myristic acid, which may confer distinct biological activities .
List of Similar Compounds
- Taraxasterol 3-O-myristate
- Arnidiol 3-O-laurate
- Oleanolic acid derivatives
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and potential therapeutic benefits make it a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C44H76O3 |
|---|---|
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
Clave InChI |
RWBOMXGEKDSWEP-JVFFPKSBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


